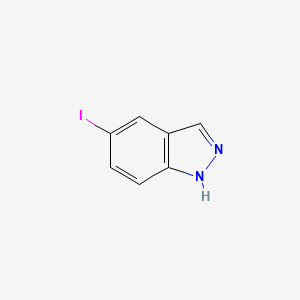
5-Iodo-1H-indazole
Cat. No. B1323406
Key on ui cas rn:
55919-82-9
M. Wt: 244.03 g/mol
InChI Key: CGCHCLICSHIAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08507469B2
Procedure details


5-Bromo-1H-indazole (2.0 g, 10.15 mmol) was dissolved in dioxane (50 ml) and stirred under N2 atmosphere. Copper iodide (97 mg, 0.51 mmol), sodium iodide (3.04 g, 20.3 mmol) and trans-1,2-bis-(methylamino)-cyclohexane (147 mg, 1.02 mmol) was added and the reaction mixture was stirred for 68 hours at 110° C. The cooled solution was filtered and the filtrate concentrated under reduced pressure. The residue was dissolved in DCM (20 mL) and extracted with aqueous ammonia (1M, 5×10 mL). The organic phase was then washed three times with an aqueous Na2S2O3 solution, dried over MgSO4, filtered and concentrated under reduced pressure to give the product as a white solid (2.43 g, 100%).





Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[I-:11].[Na+].CN[C@@H]1CCCC[C@H]1NC>O1CCOCC1.[Cu](I)I>[I:11][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=NNC2=CC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
3.04 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
147 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
|
Name
|
|
|
Quantity
|
97 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under N2 atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 68 hours at 110° C
|
|
Duration
|
68 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The cooled solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in DCM (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with aqueous ammonia (1M, 5×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was then washed three times with an aqueous Na2S2O3 solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C2C=NNC2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.43 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
